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molecular formula C22H26N2O2 B1669775 Daimuron CAS No. 42609-52-9

Daimuron

Cat. No. B1669775
M. Wt: 268.35 g/mol
InChI Key: 1S/C17H20N2O/c1-13-9-11-15(12-10-13)18-16(20)19-17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3,(H2,18,19,20)
Attention: For research use only. Not for human or veterinary use.
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Patent
US04039577

Procedure details

30 ml. of α-methylstyrene was placed in a 200 ml. reactor, and while externally cooling with ice, anhydrous hydrochloric acid was introduced at 0 to 10° C. When the weight of the mixture increased by 1.8 g, the introduction of the hydrochloric acid was stopped. 11.3 g of p-tolylurea and 40 parts of acetonitrile were added, and with stirring, the mixture was heated. After heating it for 4 hours at 40 ± 2° C., the reaction mixture was maintained at 20° C. for 3 days. The precipitated crystals were collected, and recrystallized from 70% methanol to afford 13.5 g of N-(α,α-dimethylbenzyl)-N'-(p-tolyl)urea having a melting point of 203° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].Cl.[C:11]1([CH3:21])[CH:16]=[CH:15][C:14]([NH:17][C:18]([NH2:20])=[O:19])=[CH:13][CH:12]=1>C(#N)C>[CH3:3][C:2]([NH:20][C:18]([NH:17][C:14]1[CH:15]=[CH:16][C:11]([CH3:21])=[CH:12][CH:13]=1)=[O:19])([CH3:1])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
11.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)NC(=O)N)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced at 0 to 10° C
TEMPERATURE
Type
TEMPERATURE
Details
When the weight of the mixture increased by 1.8 g
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After heating it for 4 hours at 40 ± 2° C.
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were collected
CUSTOM
Type
CUSTOM
Details
recrystallized from 70% methanol

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=CC=C1)(C)NC(=O)NC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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